REACTION_CXSMILES
|
[Cl:1]C1C(Cl)=CC=CC=1N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:23]1[C:27]2([NH:35][C:30]3([CH2:34][CH2:33][CH2:32][CH2:31]3)[CH2:29][O:28]2)[CH2:26][CH2:25][CH2:24]1.O1CCNC1>>[ClH:1].[OH:28][CH2:29][C:30]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31]1.[CH:27]1([NH:35][C:30]2([CH2:29][OH:28])[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:23][CH2:24][CH2:25][CH2:26]1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
2,3-dichloroformanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
2,3-dichlorophenyl isocyanide dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC12OCC1(CCCC1)N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC1(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1(CCCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]C1C(Cl)=CC=CC=1N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:23]1[C:27]2([NH:35][C:30]3([CH2:34][CH2:33][CH2:32][CH2:31]3)[CH2:29][O:28]2)[CH2:26][CH2:25][CH2:24]1.O1CCNC1>>[ClH:1].[OH:28][CH2:29][C:30]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31]1.[CH:27]1([NH:35][C:30]2([CH2:29][OH:28])[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:23][CH2:24][CH2:25][CH2:26]1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
2,3-dichloroformanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
2,3-dichlorophenyl isocyanide dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC12OCC1(CCCC1)N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC1(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1(CCCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |